2-Fluoro-4-iodo-3,5-dimethylpyridine

説明

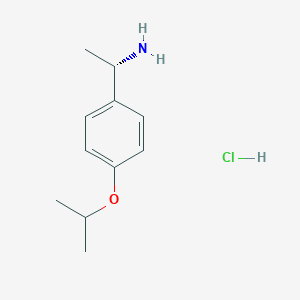

2-Fluoro-4-iodo-3,5-dimethylpyridine is a chemical compound with the CAS number 1429510-62-2 .

Molecular Structure Analysis

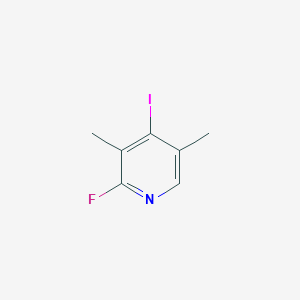

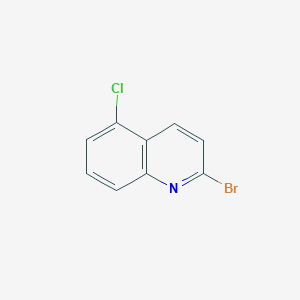

The molecular structure of this compound consists of a pyridine ring with fluorine and iodine substituents at the 2nd and 4th positions, respectively, and methyl groups at the 3rd and 5th positions .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that similar compounds are used as intermediates in various chemical reactions .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 263.8±35.0 °C and a predicted density of 1.774±0.06 g/cm3 .科学的研究の応用

Chemistry and Synthesis

The chemistry and synthesis of pyridine derivatives, such as 2-Fluoro-4-iodo-3,5-dimethylpyridine, play a crucial role in various scientific research applications, particularly in the development of pharmaceuticals and materials. These compounds serve as key intermediates in the synthesis of more complex molecules. For instance, the study of metallation of π-deficient heteroaromatic compounds highlights the importance of such pyridine derivatives in creating 2,3- or 3,4-disubstituted pyridines, which are valuable in drug development and synthesis of functional materials (Marsais & Quéguiner, 1983). Furthermore, advancements in fluoroalkylation reactions in aqueous media, including the manipulation of fluoroalkyl groups like those in this compound, underscore their significance in creating environmentally friendly synthetic methods for fluorinated compounds, which are essential in medicinal chemistry and materials science (Song et al., 2018).

Drug Development and Molecular Imaging

In drug development, fluorinated compounds, including derivatives of pyridine, are highly valued due to the unique properties that fluorine atoms confer on molecules, such as increased stability and altered metabolic profiles. For instance, fluorinated pyrimidines are critical in cancer treatment, offering insights into developing more effective chemotherapy agents (Gmeiner, 2020). Additionally, the role of fluorinated compounds in molecular imaging, particularly in the diagnosis of diseases such as Alzheimer's, illustrates the importance of these chemicals in enhancing the specificity and efficacy of imaging techniques (Nordberg, 2007).

Environmental and Health Impact

Understanding the environmental and health impacts of fluorinated compounds, including this compound and its derivatives, is essential for their responsible use in scientific research. Studies on the toxicity of fluorophores used in molecular imaging provide critical data for ensuring the safe application of these compounds in clinical settings, highlighting the necessity of evaluating the potential risks associated with their use (Alford et al., 2009).

特性

IUPAC Name |

2-fluoro-4-iodo-3,5-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FIN/c1-4-3-10-7(8)5(2)6(4)9/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQKRZFLGRUHEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1I)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

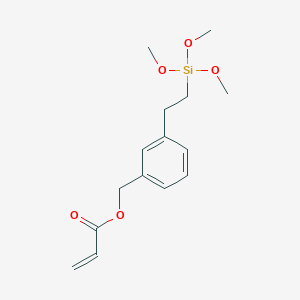

![6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591563.png)

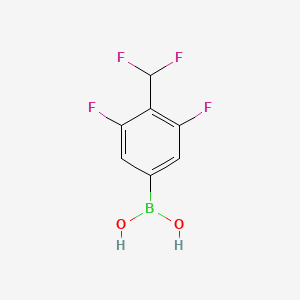

![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)

![6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591606.png)